4-Chloro-1H-indazole is a chemical compound with the molecular formula C7H5ClN2 . It is a type of indazole, which is a bicyclic compound consisting of two nitrogen atoms and a benzene ring .
The synthesis of 1H- and 2H-indazoles, including 4-Chloro-1H-indazole, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
The molecular weight of 4-Chloro-1H-indazole is 152.58 . The compound has a linear formula of C7H5ClN2 .
Indazoles, including 4-Chloro-1H-indazole, have been synthesized through various methods such as transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
The synthesis of 4-chloro-1H-indazole can be achieved through several methods, with one notable route involving the reaction of 3-chloro-2-methylbenzenamine with potassium acetate and acetic anhydride in chloroform, followed by treatment with isopentyl nitrite. The detailed steps are as follows:
The molecular structure of 4-chloro-1H-indazole features a fused bicyclic system consisting of a benzene ring and a pyrazole ring. Key structural characteristics include:
4-Chloro-1H-indazole participates in various chemical reactions due to its electrophilic nature. Some notable reactions include:
The mechanism of action for compounds like 4-chloro-1H-indazole often involves interactions with specific biological targets such as enzymes or receptors. For instance:
Studies indicate that modifications on the indazole structure can enhance binding affinity to biological targets, suggesting a structure-activity relationship that is crucial in drug design .
The physical and chemical properties of 4-chloro-1H-indazole are essential for understanding its behavior in various applications:
The compound demonstrates stability under standard laboratory conditions but may decompose under extreme pH or temperature variations.
4-Chloro-1H-indazole has significant applications in medicinal chemistry:
The compound 4-Chloro-1H-indazole is systematically named under IUPAC conventions as 4-chloro-1H-indazole, reflecting a bicyclic aromatic structure comprising a benzene ring fused with a pyrazole ring. The chlorine atom occupies the fourth position of the indazole scaffold, significantly influencing electronic properties and reactivity [3] [7]. Its molecular formula is C₇H₅ClN₂, with a molecular weight of 152.58 g/mol [1] [4]. Canonical SMILES notation is Clc1cccc2[nH]ncc12, depicting the chlorine substitution and the tautomeric proton at the pyrazole nitrogen (N1-H) [3] [8]. The hydrochloride salt form, 4-chloro-1H-indazole hydrochloride, has the molecular formula C₇H₆Cl₂N₂ (molecular weight: 189.04 g/mol) and InChIKey VQRXRFZHFZVTBM-UHFFFAOYSA-N [6] [8].
Table 1: Molecular Identifiers of 4-Chloro-1H-indazole and Derivatives
| Property | 4-Chloro-1H-indazole | 4-Chloro-1H-indazole hydrochloride |
|---|---|---|
| IUPAC Name | 4-chloro-1H-indazole | 4-chloro-1H-indazole; hydrochloride |
| Molecular Formula | C₇H₅ClN₂ | C₇H₆Cl₂N₂ |
| Molecular Weight (g/mol) | 152.58 | 189.04 |
| CAS Registry Number | 13096-96-3 | Not specified |
| SMILES | Clc1cccc2[nH]ncc12 | C1=CC2=C(C=NN2)C(=C1)Cl.Cl |
| InChIKey | CQTGQYVQJOJQCM-UHFFFAOYSA-N | VQRXRFZHFZVTBM-UHFFFAOYSA-N |
Key structural features include:
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectra (recorded in DMSO-d6 or CDCl₃) exhibit distinct signals corresponding to the indazole ring protons and the exchangeable N-H proton [2] [8]:
¹³C NMR data confirm ring connectivity and electronic effects:
Infrared (IR) Spectroscopy
Key IR absorptions (KBr pellet, cm⁻¹) [2] [9]:
Liquid Chromatography-Mass Spectrometry (LC-MS)
Table 2: Summary of Key Spectroscopic Signatures
| Technique | Key Signals | Assignment |
|---|---|---|
| ¹H NMR | δ 12.90 (s, 1H) | N1-H proton |
| δ 8.05 (s, 1H) | H3 proton | |
| δ 7.60 (d, J=8.0 Hz, 1H) | H7 proton | |
| ¹³C NMR | δ 140.0 | C3 carbon |
| δ 135.0 | C4 carbon | |
| IR | 3200–3400 cm⁻¹ | N-H stretch |
| 750–800 cm⁻¹ | C-Cl stretch | |
| LC-MS (ESI+) | m/z 153.0 | [M+H]⁺ |
Single-Crystal X-ray Diffraction (SC-XRD)
The compound crystallizes in the monoclinic crystal system with space group P2₁. Key crystallographic parameters include [2] [9]:
Hirshfeld Surface Analysis
Quantifies intermolecular interactions via normalized contact distances (dₙᵒʳᵐ) [2] [9]:
Density Functional Theory (DFT) Calculations
Table 3: Crystallographic and Computational Parameters
| Parameter | Experimental (SC-XRD) | DFT Calculation |
|---|---|---|
| Crystal system | Monoclinic | - |
| Space group | P2₁ | - |
| C3-N2 bond length (Å) | 1.32 | 1.31 |
| C4-Cl bond length (Å) | 1.74 | 1.73 |
| HOMO-LUMO gap (eV) | - | 3.47 |
| Dominant crystal energy | Dispersion forces | Dispersion forces |
Conformational Stability
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 127886-77-5